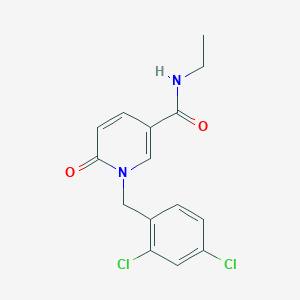

1-(2,4-dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

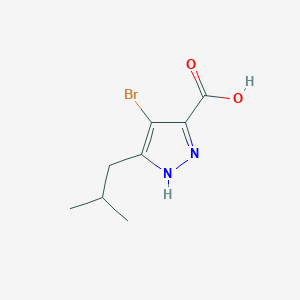

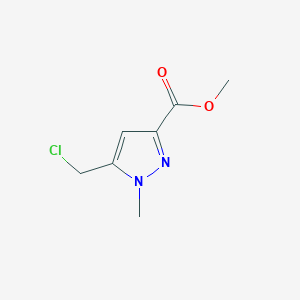

In the first paper, the authors describe the synthesis of a 1H-pyrazole-3-carboxamide derivative through the reaction of an acid chloride with 2,3-diaminopyridine, yielding a good product yield of 69% . Although the target compound is a pyridinecarboxamide and not a pyrazole derivative, the methodology involving the use of acid chloride for amide formation could be relevant for the synthesis of 1-(2,4-dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide.

Molecular Structure Analysis

The structure of the synthesized compounds in the first paper was determined spectroscopically . Spectroscopic methods such as NMR, IR, and mass spectrometry are common techniques for determining the structure of organic compounds. These techniques would likely be applicable for analyzing the molecular structure of 1-(2,4-dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide as well.

Chemical Reactions Analysis

The first paper also discusses the reaction mechanism theoretically, which suggests that a detailed understanding of the chemical reactions involving similar compounds can be achieved through theoretical studies . This approach could be used to predict the reactivity and possible chemical transformations of the compound .

Physical and Chemical Properties Analysis

The second paper reports the antifungal activity of a related compound, methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate, against a range of pathogenic yeast species and some dermatophytic fungi . This indicates that compounds with dichlorobenzyl groups and pyridinecarboxamide structures may exhibit biological activity, which could be relevant for the physical and chemical properties analysis of 1-(2,4-dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been involved in studies exploring novel synthesis methods. For instance, Buurman and Plas (1986) discussed the imination of N-methylpyridinium salts using liquid ammonia-potassium permanganate, leading to the introduction of the imino group at the carbon adjacent to the nitrogen in similar compounds (Buurman & Plas, 1986).

- Another study by Angelino et al. (2010) focused on the oxidation of 1-alkyl-3-carbamoylpyridinium chlorides, highlighting the chemical reactivity of related pyridinecarboxamides (Angelino et al., 2010).

Spectroscopic Analysis

- Fischer, Fleckenstein, and Hönes (1988) conducted a spectroscopic investigation of dihydronicotinamides, closely related to the compound , to study their conformation, absorption, and fluorescence characteristics (Fischer, Fleckenstein, & Hönes, 1988).

Potential Pharmaceutical Applications

- Kobayashi et al. (2009) explored a synthesis method for 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives, showcasing the pharmaceutical relevance of similar compounds (Kobayashi et al., 2009).

- A study by El-Sehrawi et al. (2015) synthesized and evaluated novel derivatives of 6-oxo-pyridine-3-carboxamide for antimicrobial and antifungal properties, indicating potential medicinal applications for similar compounds (El-Sehrawi et al., 2015).

Crystallographic Studies

- Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of anticonvulsant enaminones, which share structural similarities with the compound, to understand their hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It shares structural similarities with dichlorobenzyl alcohol , a known antiseptic with a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .

Mode of Action

Dichlorobenzyl alcohol, for instance, is thought to denature external proteins and rearrange the tertiary structure proteins

Biochemical Pathways

Based on its structural similarity to dichlorobenzyl alcohol, it may impact the pathways related to bacterial and viral infections in the mouth and throat .

Result of Action

If it functions similarly to dichlorobenzyl alcohol, it may exhibit antiseptic properties, potentially killing or inhibiting the growth of bacteria and viruses associated with mouth and throat infections .

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-N-ethyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2/c1-2-18-15(21)11-4-6-14(20)19(9-11)8-10-3-5-12(16)7-13(10)17/h3-7,9H,2,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESONXPVUJBJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401137826 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-N-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194369 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

242797-35-9 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-N-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-N-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)

![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)